5-(Benzyloxy)-2-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXGGOJHFERQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Phenolic and Fluorinated Aromatic Scaffolds in Organic Synthesis
The architecture of 5-(Benzyloxy)-2-fluorophenol incorporates two key structural features that are highly valued in organic and medicinal chemistry: a phenolic moiety and a fluorinated aromatic ring.
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a recurring and significant scaffold in both natural products and approved small-molecule pharmaceuticals. nih.govacs.org This structural unit is present in 371 U.S. FDA-approved molecules, with 55 of these appearing on the World Health Organization's list of essential medicines. nih.govacs.org The prevalence of phenols and their ether derivatives in recently approved drugs underscores their continued importance in drug design. nih.govacs.org Phenolic derivatives exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them a focal point in drug discovery and development. researchgate.net Their ability to interact with various cellular targets through mechanisms like enzyme modulation and regulation of oxidative stress contributes to their therapeutic potential. researchgate.net
Similarly, the introduction of fluorine into aromatic systems dramatically influences a molecule's properties. numberanalytics.com Fluorine's high electronegativity can alter the electronic distribution within a molecule, impacting its reactivity, stability, and physical characteristics. numberanalytics.comtandfonline.com In medicinal chemistry, fluorination is a widely used strategy to enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov The strategic placement of fluorine can lead to improved pharmacological profiles, as seen in numerous successful drugs. researchgate.nettcichemicals.com
An Overview of 5 Benzyloxy 2 Fluorophenol As a Research Intermediate
5-(Benzyloxy)-2-fluorophenol, with its combination of a protected phenol (B47542) and a fluorine-substituted aromatic ring, serves as a valuable building block in organic synthesis. The benzyloxy group acts as a protecting group for the phenol, allowing for selective reactions at other positions of the molecule. This protecting group can be removed under specific conditions to reveal the free phenol, a crucial step in the synthesis of more complex target molecules.
The synthesis of related fluorophenol derivatives often involves multi-step processes. For instance, the synthesis of 2-(Cyclohexyloxy)-5-fluorophenol begins with the reaction of 5-fluoro-2-nitrophenol (B146956) and cyclohexanol, followed by reduction of the nitro group and subsequent diazotization and hydrolysis. Another example is the synthesis of no-carrier-added 4-[¹⁸F]fluorophenol, a key synthon for radiopharmaceuticals, which can be achieved through a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide. researchgate.net This process involves a nucleophilic fluorination followed by debenzylation. researchgate.net
The chemical reactivity of fluorophenols is diverse. The phenol group can undergo oxidation to form quinones, while the fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Scope and Academic Relevance of Current Research Efforts
Established Pathways for O-Alkylation and Ether Formation
The formation of the benzyl (B1604629) ether linkage is a fundamental step in the synthesis of this compound. This is typically achieved through the O-alkylation of a corresponding fluorophenol precursor.
O-Alkylation of 2-Fluorophenol (B130384) Derivatives with Benzyl Halides
A direct and widely used method for synthesizing benzyloxy-substituted fluorophenols is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a benzyl halide by a deprotonated 2-fluorophenol derivative. Benzyl halides, particularly benzyl bromide and benzyl chloride, are effective alkylating agents in this context due to their reactivity. academicpublishers.org The reaction of a substituted 2-fluorophenol with a benzyl halide under basic conditions leads to the formation of the desired ether.
For instance, the synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene, a structural analog, is commonly achieved by reacting 4-bromo-2-fluorophenol (B1271925) with benzyl bromide. The nucleophilic phenoxide ion, generated in situ, attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the ether bond. This approach is versatile and can be applied to various substituted 2-fluorophenols to introduce the benzyloxy group.
Base-Mediated Conditions and Solvent Effects in Benzyloxy Introduction
The success of the O-alkylation reaction is highly dependent on the choice of base and solvent. The base is crucial for deprotonating the phenolic hydroxyl group to generate the more nucleophilic phenoxide anion. Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). thieme-connect.de Potassium carbonate is often favored for its mildness and affordability. thieme-connect.denih.gov
The choice of solvent is equally important. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are frequently employed. These solvents are effective at solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. Anhydrous conditions are typically necessary, especially when using highly reactive bases like NaH, to prevent side reactions. The reaction temperature is often elevated, with reflux conditions being common to drive the reaction to completion.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| K₂CO₃ | DMF or Acetone | 80–100 | 43-92 | |
| NaH | DMF or Acetone | 80–100 | - | |
| K₂CO₃ | Methanol (B129727) | Room Temp | 60-99 | thieme-connect.de |
Regioselective Fluorination Strategies to Access this compound Scaffolds
The introduction of a fluorine atom at a specific position on an aromatic ring, known as regioselective fluorination, is a significant challenge in organic synthesis. numberanalytics.comnumberanalytics.com This is particularly true for the synthesis of molecules like this compound, where the fluorine must be positioned ortho to a hydroxyl group and meta to a benzyloxy group.
Directed Ortho-Metalation and Electrophilic Fluorination
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic fluorine source to introduce the fluorine atom with high regioselectivity. wikipedia.org
In the context of synthesizing 2-fluorophenol derivatives, a protected hydroxyl group, such as a methoxy (B1213986) or a silyl (B83357) ether, can act as a DMG. The lithiation occurs specifically at the ortho position, and subsequent reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, installs the fluorine atom. organic-chemistry.org While direct application to 5-benzyloxyphenol for ortho-fluorination is not explicitly detailed in the provided results, the principle of DoM on analogous systems is well-established. researchgate.netsmolecule.com
Palladium-Catalyzed C-H Fluorination Methodologies
Recent advancements in catalysis have led to the development of palladium-catalyzed C-H fluorination reactions. nih.govresearchgate.net These methods offer a direct way to introduce fluorine into an aromatic C-H bond, often with high regioselectivity. While a general method for undirected C-H fluorination has been developed, directed approaches can provide greater control over the position of fluorination. nih.gov
In directed palladium-catalyzed fluorination, a directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent fluorination. researchgate.net For example, phenylpyridine derivatives have been successfully fluorinated at the ortho position using a palladium catalyst and an electrophilic fluorine source. researchgate.net Although a direct example for the synthesis of this compound using this method is not available in the search results, the potential for applying such a strategy to a suitably derivatized benzyloxyphenol exists. This approach could provide a more atom-economical and potentially milder alternative to traditional methods. springernature.com
Multi-Step Synthesis Approaches Incorporating the this compound Moiety
The this compound scaffold is often a key intermediate in the synthesis of more complex molecules. These multi-step syntheses require careful planning to introduce and manipulate various functional groups. solubilityofthings.com
A common strategy involves the protection of the phenolic hydroxyl group, for instance as a benzyl ether, to allow for selective reactions at other positions on the aromatic ring. For example, in the synthesis of radiolabeled compounds, 4-benzyloxyphenyl derivatives are used as precursors for the introduction of fluorine-18 (B77423). researchgate.netmdpi.com A two-step radiosynthesis of 4-[¹⁸F]fluorophenol starts with the nucleophilic fluorination of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, followed by deprotection of the benzyl group to yield the final product. researchgate.netmdpi.com
Construction via Aryl Halide Precursors and Subsequent Functionalization
A common and versatile approach to the synthesis of substituted phenols involves the use of aryl halide precursors, which can be strategically functionalized. One plausible pathway to this compound begins with a suitably substituted fluorinated aryl halide.
A potential starting material for this route is 4-bromo-2-fluorophenol. The synthesis would proceed through the following key transformations:
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-bromo-2-fluorophenol is first protected to prevent unwanted side reactions in subsequent steps. A widely used method for this is the Williamson ether synthesis, where the phenol is reacted with benzyl bromide in the presence of a base. This reaction forms 1-(benzyloxy)-4-bromo-2-fluorobenzene. The choice of base and solvent is crucial for the efficiency of this step, with potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) being common selections.
Introduction of the Phenolic Hydroxyl Group: The bromo substituent on the protected intermediate must be converted to a hydroxyl group. This transformation can be challenging and may require specific catalytic systems. One potential method is a copper-catalyzed hydroxylation of the aryl halide. researchgate.net
An alternative, and often more common, route involves the introduction of a nitro group, which can then be converted to the desired phenol. This multi-step process typically involves:
Nitration: Starting with a precursor like 1-benzyloxy-4-fluorobenzene, a nitro group can be introduced onto the aromatic ring through electrophilic aromatic substitution. This reaction would likely yield a mixture of isomers, from which the desired 4-(benzyloxy)-2-fluoro-1-nitrobenzene (B1289178) would need to be separated.
Reduction of the Nitro Group: The nitro group of 4-(benzyloxy)-2-fluoro-1-nitrobenzene is then reduced to an amino group to form 5-(benzyloxy)-2-fluoroaniline (B112501). youtube.com This reduction can be achieved using various reagents, such as iron powder in the presence of an acid or through catalytic hydrogenation.
Diazotization and Hydrolysis: The resulting 5-(benzyloxy)-2-fluoroaniline can be converted to the target phenol via a diazonium salt intermediate. googleapis.com The aniline (B41778) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. This intermediate is typically unstable and is subsequently hydrolyzed by heating in an aqueous solution to yield this compound. researchgate.net The use of a two-phase system, such as cyclopentyl methyl ether (CPME) and water, has been shown to be effective for the hydrolysis of diazonium salts, often leading to high yields of the corresponding phenol. researchgate.net
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | Benzylation of 4-bromo-2-fluorophenol | Benzyl bromide, K₂CO₃, DMF | 1-(Benzyloxy)-4-bromo-2-fluorobenzene |
| 2a | Nitration of 1-benzyloxy-4-fluorobenzene | HNO₃, H₂SO₄ | 4-(Benzyloxy)-2-fluoro-1-nitrobenzene |
| 2b | Reduction of Nitro Group | Fe, HCl or H₂, Pd/C | 5-(Benzyloxy)-2-fluoroaniline |
| 2c | Diazotization and Hydrolysis | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. H₂O, heat | This compound |
Convergent Synthetic Routes Involving Modular Assembly
For the synthesis of this compound, a convergent approach could involve the preparation of two key fragments: a benzylated aromatic component and a fluorinated aromatic component. For instance, one fragment could be a boronic acid derivative of a benzylated phenol, while the other could be a fluorinated aryl halide.
A hypothetical convergent synthesis could be designed as follows:
Fragment A Synthesis: Preparation of a boronic acid or boronic ester derivative of a protected 4-aminophenol.
Fragment B Synthesis: Preparation of a suitable fluorinated coupling partner.
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, would then be employed to connect the two fragments. nih.gov
Final Functional Group Transformations: Subsequent reactions would be needed to install the final functional groups.
While a specific convergent synthesis for this compound is not extensively documented, the principles of this strategy are well-established in organic synthesis for the construction of complex molecules. ijpbs.com
| Fragment | Description | Potential Synthesis Steps |
| Fragment A | Benzylated aromatic component | Protection of p-aminophenol, followed by borylation. |
| Fragment B | Fluorinated aromatic component | Synthesis of a difluorinated aromatic compound. |
| Coupling | Suzuki or other cross-coupling reaction | Pd catalyst, base, suitable solvent system. |
Advanced and Emerging Synthetic Techniques
Modern synthetic chemistry is increasingly focused on the development of methodologies that are not only efficient but also scalable and environmentally benign.
Continuous-Flow Synthesis for Enhanced Efficiency and Scalability
Continuous-flow synthesis has emerged as a powerful technology in modern organic chemistry, offering several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. ontosight.ai The multi-step synthesis of this compound could be adapted to a continuous-flow system, where reagents are pumped through a network of reactors.
For example, the diazotization of 5-(benzyloxy)-2-fluoroaniline and the subsequent hydrolysis could be performed in a flow reactor. This would allow for precise control over the reaction temperature and time, which is critical for handling the often-unstable diazonium salt intermediates. The rapid mixing and heat transfer in microreactors can lead to higher yields and purities compared to batch reactions. google.com Furthermore, integrating multiple reaction steps into a single continuous-flow process can significantly reduce manual handling and processing time. ontosight.ai
Sustainable and Green Chemistry Approaches in its Preparation
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov Applying these principles to the synthesis of this compound involves considering several aspects:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives. For example, the use of water as a solvent in certain steps, where feasible, is a key green chemistry approach. nih.gov
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction. sigmaaldrich.com This reduces waste and can often lead to more efficient reactions. For instance, using a recyclable catalyst for the reduction of the nitro group would be a greener alternative to using stoichiometric iron powder.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com
The synthesis of 2-fluorophenol compounds has been explored using palladium-catalyzed direct C-H fluorination, which represents a more atom-economical approach compared to classical methods that require pre-functionalized substrates. google.com While not specifically documented for this compound, the application of such green catalytic methods holds promise for more sustainable preparation of this and related compounds.
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenol Ring
Nucleophilic aromatic substitution (SNA_r) provides a direct pathway for arene functionalization. science.gov In the case of this compound, the displacement of the fluorine atom is the most probable SNA_r reaction. The generally accepted mechanism for such reactions on activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. In the second step, the leaving group—in this case, the fluoride (B91410) ion—is eliminated, restoring the aromatic system.
The reactivity of aryl halides in SNA_r reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, as they stabilize the anionic Meisenheimer intermediate. libretexts.org
For this compound, the situation is complex. The fluorine atom is a poor leaving group compared to other halogens in many contexts, but its displacement from an aromatic ring is often feasible. nist.gov The hydroxyl and benzyloxy groups are typically considered electron-donating, which would tend to deactivate the ring toward nucleophilic attack. However, under basic conditions, the phenol is deprotonated to form a phenoxide ion. This powerful electron-donating group can significantly influence the reaction course. While counterintuitive, the fluorine atom's position ortho to the hydroxyl group can render it susceptible to displacement, particularly in reactions involving strong nucleophiles or specific catalysts.
The fluorine atom on the this compound ring can potentially be substituted by a range of nucleophiles, allowing for the synthesis of diverse derivatives. This versatility makes it a useful intermediate in medicinal chemistry and materials science. The substitution reactions often require specific conditions, such as the use of strong bases to generate the more reactive phenoxide, polar aprotic solvents to stabilize charged intermediates, and sometimes elevated temperatures.
Common nucleophiles that can be employed for the derivatization of activated aryl fluorides include amines, thiols, and alkoxides.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product Structure | Reaction Conditions |
|---|---|---|---|
| Amine | R-NH₂ | 5-(Benzyloxy)-2-(alkylamino)phenol | Strong base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat |
| Thiol | R-SH | 5-(Benzyloxy)-2-(alkylthio)phenol | Strong base (e.g., NaH), Polar aprotic solvent (e.g., THF, DMF) |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.eg The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. masterorganicchemistry.com These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.comlibretexts.org
In this compound, three directing groups are present:
Hydroxyl (-OH): A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho-, para-director. lkouniv.ac.in
Benzyloxy (-OCH₂C₆H₅): An activating group, similar to an alkoxy group, that also donates electron density via resonance and directs incoming electrophiles to the ortho and para positions.
Fluoro (-F): An unusual case. It is a deactivating group due to its strong inductive electron withdrawal but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
The strong directing effects of the hydroxyl and benzyloxy groups can be harnessed to achieve regioselective functionalization of the aromatic ring. Standard electrophilic substitution reactions are expected to proceed at the positions most activated by the synergistic effects of the electron-donating groups.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-(Benzyloxy)-2-fluoro-4-nitrophenol and 5-(Benzyloxy)-2-fluoro-6-nitrophenol |
| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-Bromo-5-(benzyloxy)-2-fluorophenol and 6-Bromo-5-(benzyloxy)-2-fluorophenol |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 4-Acyl-5-(benzyloxy)-2-fluorophenol and 6-Acyl-5-(benzyloxy)-2-fluorophenol |
Note: The para-substituted product (at position 4) is often favored over the ortho-substituted product (at position 6) due to reduced steric hindrance. lkouniv.ac.in
Cleavage and Deprotection Strategies of the Benzyloxy Group
The benzyloxy group is frequently used as a protecting group for phenols and alcohols in multi-step organic synthesis because of its stability under a range of conditions and the variety of methods available for its removal. organic-chemistry.org The cleavage of the benzyl ether in this compound to yield the corresponding dihydroxy compound, 4-fluorobenzene-1,3-diol (4-fluororesorcinol), is a key transformation.
Several strategies can be employed for this deprotection:
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is highly efficient and generally does not affect other functional groups like the fluorine atom or the aromatic ring itself. organic-chemistry.org
Acid-Mediated Cleavage: Strong acids, particularly Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr), can effectively cleave benzyl ethers. These conditions are harsher and may not be compatible with other acid-sensitive functional groups.
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation, particularly for para-methoxybenzyl (PMB) ethers, but can also work for benzyl ethers under specific conditions. organic-chemistry.org
Dissolving Metal Reduction: Systems like sodium in liquid ammonia (B1221849) (Na/NH₃) can also be used to cleave benzyl ethers, although this method is less common for simple phenols. harvard.edu
Table 3: Common Deprotection Methods for the Benzyloxy Group
| Method | Reagents and Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate | Mild, high-yielding, clean reaction | Incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups) |
| Acidic Cleavage | BBr₃ in CH₂Cl₂, or HBr in Acetic Acid | Effective for robust molecules | Harsh conditions, low functional group tolerance |
| Oxidative Cleavage | DDQ, in a solvent like CH₂Cl₂/H₂O | Orthogonal to many other protecting groups | Requires specific substrate activation for efficiency, potential for side reactions |
Hydrogenolysis and Acidic Cleavage Reactions
The benzyloxy group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal is a critical step in many synthetic pathways and can be achieved through several methods, primarily hydrogenolysis and acidic cleavage.
Hydrogenolysis is a widely employed method for debenzylation. ambeed.com This reaction typically involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.netresearchgate.net The process involves the cleavage of the C-O bond of the benzyl ether, yielding the free phenol and toluene (B28343) as a byproduct. ambeed.com The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. researchgate.net For instance, while Pd/C is highly effective for benzyl ether cleavage, other catalysts like Raney Nickel may also be used, sometimes exhibiting different chemoselectivity. researchgate.net
Acidic cleavage represents an alternative route for debenzylation. Strong acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack or facilitating the formation of a stabilized benzylic carbocation. However, this method's applicability can be limited by the presence of other acid-sensitive functional groups within the molecule.
Selective Removal in Complex Synthetic Sequences
In the synthesis of complex molecules, the selective removal of one protecting group in the presence of others is paramount. The benzyloxy group of this compound offers advantages in this regard. For example, it is possible to selectively cleave a benzyl ether using hydrogenolysis while leaving other protecting groups, such as certain silyl ethers or N-Cbz groups, intact, depending on the chosen catalyst and reaction conditions. researchgate.net
Research has shown that the debenzylation of aryl benzyl ethers can be achieved with high selectivity. For instance, magnesium iodide has been used for the selective debenzylation of aryl ethers under solvent-free conditions. rsc.org Studies have indicated that the removal of an O-benzyl group can be easier than that of an O-methyl group, allowing for selective deprotection in molecules containing both functionalities. rsc.org This selectivity is crucial in multi-step syntheses where precise control over the deprotection sequence is necessary to achieve the desired final product.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for further chemical modifications, including etherification and esterification, and it can participate in redox reactions.
The phenolic hydroxyl group can readily undergo etherification and esterification reactions to introduce a variety of functional groups.
Etherification: The Williamson ether synthesis is a classic and versatile method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction. masterorganicchemistry.com In the case of this compound, deprotonation of the phenolic hydroxyl with a suitable base, such as sodium hydride or potassium carbonate, generates a phenoxide that can then react with an alkyl halide to form a new ether linkage. masterorganicchemistry.comnih.gov The success of this reaction is often dependent on using primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Iron(III) triflate has also been explored as a catalyst for dehydrative etherification reactions of alcohols. acs.org
Esterification: Phenols can be converted to esters by reacting with carboxylic acid halides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. google.com This reaction proceeds through nucleophilic acyl substitution, where the phenolic oxygen attacks the carbonyl carbon of the acylating agent.
The following table summarizes typical conditions for these transformations:
| Reaction Type | Reagent(s) | Base/Catalyst | Solvent | Typical Conditions | Product Type |
| Etherification | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃, NaH | Acetone, THF | Room Temperature to 60°C | Aryl Ether |
| Esterification | Acyl Halide/Anhydride (B1165640) | Pyridine, Triethylamine | Dichloromethane (B109758) | 0°C to Room Temperature | Aryl Ester |
This table presents generalized conditions. Specific optimizations are often required for individual substrates.
The phenolic group can undergo oxidation-reduction (redox) reactions. libretexts.org Oxidation of phenols can lead to the formation of quinones, often using reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. Conversely, the aromatic ring can be reduced under certain catalytic hydrogenation conditions, although this typically requires more forcing conditions than benzyl ether hydrogenolysis. researchgate.net The fluorine substituent on the ring influences the redox potential of the phenol, making it more resistant to oxidation compared to its non-fluorinated analog.
Reaction Mechanisms and Kinetic Studies
Understanding the detailed mechanisms and kinetics of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Hydrogenolysis: The mechanism of catalytic hydrogenolysis of benzyl ethers involves the adsorption of the substrate onto the catalyst surface. The reaction proceeds through the oxidative addition of the C-O bond to the palladium catalyst, followed by hydrogenolysis of the resulting palladium-alkoxide and palladium-benzyl species. The rate and selectivity of this reaction are influenced by factors such as catalyst type, solvent polarity, and the electronic nature of substituents on the aromatic rings. researchgate.net
Williamson Ether Synthesis: This reaction follows a classic SN2 mechanism. masterorganicchemistry.com The rate of the reaction is dependent on the concentration of both the phenoxide and the alkyl halide. The reaction is most efficient with methyl and primary alkyl halides, as steric hindrance can significantly slow down or prevent the reaction with secondary and tertiary halides. masterorganicchemistry.com With secondary halides, an E2 elimination reaction often competes with the desired substitution. masterorganicchemistry.com
Esterification: The esterification of phenols with acid chlorides or anhydrides in the presence of a base like pyridine involves a nucleophilic acyl substitution pathway. The base can serve to deprotonate the phenol, increasing its nucleophilicity, and also to activate the acylating agent by forming a more reactive acylpyridinium intermediate.
Kinetic studies and computational analysis, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the transition states and activation energies of these reactions, helping to explain observed regioselectivity and reactivity patterns.
Kinetic Analysis of Reaction Rates and Rate-Determining Steps
Theoretical Framework for Kinetic Analysis
The rate of a chemical reaction is typically expressed by a rate law, an equation that links the reaction rate with the concentrations of reactants and constant parameters. For a hypothetical reaction involving this compound, the rate law would take the general form:
Rate = k[this compound]x[Reactant B]y
Illustrative Kinetic Data from Analogous Reactions
To illustrate the types of data obtained from kinetic analyses, we can look at studies performed on structurally related phenolic compounds. These examples, while not directly measuring the reactivity of this compound, provide a framework for understanding the potential kinetic behavior of this compound in similar transformations.
One common reaction of phenols is O-alkylation. Studies on the alkylation of phenol have shown that it can proceed via two competitive pathways: O-alkylation to form an ether and C-alkylation to form an alkylphenol. tandfonline.com The reaction pathway and its rate are highly dependent on the catalyst, solvent, and temperature. tandfonline.comconfex.com For instance, in acid-catalyzed alkylation, the formation of a carbenium ion from the alkylating agent is often a key step. pnnl.gov The subsequent attack by the phenolic oxygen (O-alkylation) or the aromatic ring (C-alkylation) can have different activation barriers, influencing the product distribution.
Another relevant reaction type is nucleophilic aromatic substitution (SNAr), where the fluorine atom on the ring could potentially be displaced. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The rate of this step is highly influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the Meisenheimer complex and accelerate the reaction. libretexts.org For fluorophenols, the high electronegativity of the fluorine atom can enhance the electrophilicity of the carbon it is attached to, making it more susceptible to nucleophilic attack. libretexts.org
Hypothetical Rate-Determining Steps in Reactions of this compound
Based on the general principles of reactivity for substituted phenols and aryl fluorides, we can postulate potential rate-determining steps for key reactions involving this compound.
Electrophilic Aromatic Substitution: In reactions such as nitration or halogenation of the aromatic ring, the rate-determining step is almost universally the initial attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex). lkouniv.ac.inquora.commasterorganicchemistry.comuomustansiriyah.edu.iq The disruption of aromaticity makes this step energetically costly and therefore slow. The benzyloxy and hydroxyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these substituents will influence the rate and regioselectivity of the substitution.
O-Alkylation/Acylation: In the etherification or esterification of the phenolic hydroxyl group, the mechanism can vary. Under basic conditions (e.g., Williamson ether synthesis), the rate-determining step is often the nucleophilic attack of the generated phenoxide ion on the alkyl halide. Under acidic conditions, the mechanism might involve protonation of the alkylating or acylating agent, followed by attack of the phenol. A study on the microwave-assisted acylation of 4-(benzyloxy)phenol with neat acetic anhydride found the reaction to be rapid and complete within minutes, suggesting a low activation barrier under these specific conditions. acs.org
Nucleophilic Aromatic Substitution (of Fluorine): For a nucleophile to displace the fluoride ion, the rate-determining step would likely be the formation of the Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate, and thus the reaction rate, would be influenced by the ability of the benzyloxy and hydroxyl groups to stabilize the additional negative charge on the ring. Given that these are generally electron-donating groups, SNAr at the fluorine position would be expected to be slow unless a strong electron-withdrawing group is also present on the ring or a radical-mediated pathway is involved. nih.gov
Illustrative Data Tables
The following tables provide examples of kinetic data from reactions of related phenolic compounds to illustrate the parameters typically determined in such studies. It must be emphasized that this data is not for this compound and serves only as a conceptual illustration.
Table 1: Hypothetical Kinetic Parameters for Electrophilic Nitration of a Substituted Phenol
| Parameter | Value | Unit |
|---|---|---|
| Rate Constant (k) at 298 K | 1.5 x 10-4 | L mol-1 s-1 |
| Reaction Order (Phenol) | 1 | - |
| Reaction Order (Nitrating Agent) | 1 | - |
| Activation Energy (Ea) | 75 | kJ mol-1 |
This table is illustrative and not based on experimental data for this compound.
Table 2: Kinetic Data for Sulfotransferase-Catalyzed Reaction of Fluorinated p-Nitrophenols
| Compound | pKa | Km (µM) | log(kcat/Km) |
|---|---|---|---|
| p-Nitrophenol | 7.15 | 1.4 | 5.3 |
| 2-Fluoro-4-nitrophenol | 6.45 | 0.8 | 5.9 |
| 3-Fluoro-4-nitrophenol | 6.78 | 1.1 | 5.6 |
Data adapted from a study on sulfotransferase enzymes, illustrating how fluorine substitution can affect kinetic parameters. researchgate.net
Role of 5 Benzyloxy 2 Fluorophenol As a Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis
The inherent reactivity of the phenolic hydroxyl group, combined with the electronic properties imparted by the fluorine and benzyloxy substituents, makes 5-(Benzyloxy)-2-fluorophenol an ideal starting material for constructing various heterocyclic scaffolds. These structures form the core of many pharmaceuticals, agrochemicals, and materials.
Formation of Benzofuran (B130515) and Dihydrobenzofuran Derivatives
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous biologically active natural products and synthetic compounds. The synthesis of benzofuran derivatives often involves the formation of a furan (B31954) ring fused to a benzene (B151609) ring, a transformation for which substituted phenols are common starting points. Methodologies such as the palladium-catalyzed coupling of o-halophenols with alkynes followed by cyclization are prevalent in forming these structures. rsc.org
While direct examples starting from this compound are not extensively detailed in readily available literature, the general synthetic routes provide a clear pathway. For instance, a common strategy involves the O-alkylation of the phenol (B47542) with a propargyl group, followed by a thermal or metal-catalyzed cyclization. In a related study, the cyclization of a similar compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was shown to produce chromene derivatives, which are isomers of dihydrobenzofurans. mdpi.com This indicates the potential for this compound to undergo analogous transformations to yield the corresponding fluorinated and benzyloxy-substituted benzofuran or dihydrobenzofuran cores.
Integration into Polycyclic and Fused Ring Systems
Fused ring systems, where two or more rings share a bond, are of significant interest due to their rigid, three-dimensional structures which are often key to biological activity. nih.gov The synthesis of these complex molecules frequently relies on building blocks that can undergo sequential or tandem cyclization reactions.
This compound can be envisioned as a foundational component for such systems. After its initial incorporation into a primary heterocyclic ring, such as a benzofuran, the remaining functional groups (or positions on the aromatic ring) can be elaborated to construct additional fused rings. Intramolecular Heck reactions, for example, are a powerful tool for creating polycyclic systems from appropriately substituted precursors. chim.it Although specific examples detailing the integration of this compound into complex polycycles are specialized, its structure is amenable to the strategic functionalization required for such advanced synthetic endeavors.
Applications in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are the most common heterocyclic motif found in FDA-approved drugs, highlighting their immense importance in medicinal chemistry. ijnc.irnih.gov The synthesis of these compounds often involves reactions where a nitrogen-containing group is introduced and cyclized with an aromatic precursor.
Phenols like this compound can be converted into precursors for nitrogen heterocycles through various methods. For example, conversion of the phenol to an aniline (B41778) derivative via a Buchwald-Hartwig amination or other classical methods would provide a substrate ready for cyclization into indoles, quinolines, or other nitrogenous systems. The fluorine atom on the ring can influence the regioselectivity of these cyclization reactions and modify the electronic properties of the final heterocyclic product.
Intermediate in Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon bonds. To participate in these reactions, the phenolic hydroxyl group of this compound must first be converted into a suitable electrophilic partner, such as a triflate, or into a nucleophilic partner, like a boronic acid.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives of this compound
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide or triflate, is one of the most widely used C-C bond-forming reactions. nih.govorganic-synthesis.com To utilize this compound as the nucleophilic partner, it must first be converted into a boronic acid or a boronic ester derivative. This is typically achieved through ortho-lithiation followed by quenching with a trialkyl borate, or through an iridium-catalyzed C-H borylation reaction.
Once formed, the hypothetical 5-(Benzyloxy)-2-fluorophenylboronic acid would be a valuable reagent for introducing the substituted phenyl motif into a wide range of molecules. It could be coupled with various aryl, heteroaryl, or vinyl halides and triflates to generate biaryl and related structures, which are common in pharmaceuticals and organic materials. beilstein-journals.org
Table 1: Representative Suzuki-Miyaura Coupling Reaction This table is illustrative of a typical Suzuki-Miyaura reaction and does not represent a specific published example for the named compound.
| Reactant 1 (Boronic Acid Derivative) | Reactant 2 (Electrophile) | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-(Benzyloxy)-2-fluorophenylboronic acid | Aryl Bromide (Ar-Br) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-(Benzyloxy)-2-fluoro-1,1'-biphenyl |
| 5-(Benzyloxy)-2-fluorophenylboronic acid | Vinyl Bromide | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-(Benzyloxy)-4-fluoro-2-vinylbenzene |
Heck, Sonogashira, and Stille Coupling Reactions
To employ this compound as the electrophilic partner in cross-coupling reactions, its hydroxyl group is typically converted into a better leaving group, most commonly a triflate (-OTf). This transformation is easily accomplished by reacting the phenol with triflic anhydride (B1165640) in the presence of a base. The resulting aryl triflate is an excellent substrate for various palladium-catalyzed reactions.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide/triflate with an alkene. organic-chemistry.orglibretexts.org 5-(Benzyloxy)-2-fluorophenyl triflate could be reacted with various alkenes to introduce a substituted styrenyl or other unsaturated moiety. This reaction is highly valuable for synthesizing precursors to polymers and complex natural products. chim.itrsc.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. organic-chemistry.orglucp.net Coupling 5-(Benzyloxy)-2-fluorophenyl triflate with various alkynes would yield substituted phenylacetylenes. These products are important intermediates in the synthesis of heterocycles, natural products, and conjugated materials. nih.govnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide or triflate. uwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. The triflate of this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form a diverse range of carbon-carbon bonds under mild conditions.
Table 2: Overview of Cross-Coupling Reactions with 5-(Benzyloxy)-2-fluorophenyl Triflate This table illustrates potential applications and does not represent specific published examples.
| Reaction | Coupling Partner | Catalyst System | Typical Product Class |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Substituted Stilbenes |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Diarylacetylenes |
| Stille | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Substituted Styrenes |
Stereoselective Coupling Methodologies
The structural features of this compound make it a candidate for stereoselective coupling reactions, which are fundamental in creating chiral molecules with specific three-dimensional arrangements. Oxidative coupling of phenols is a key reaction in the biosynthesis of many natural products and can be mimicked in organic synthesis to form biaryl compounds. rsc.orgnih.gov However, controlling the regioselectivity and stereoselectivity of these reactions is notoriously challenging, often leading to a mixture of products. rsc.org
Enzymes, such as laccases and cytochrome P450 enzymes, have been shown to catalyze oxidative intermolecular phenol coupling with high selectivity in nature. rsc.orgnih.gov In non-enzymatic synthesis, achieving this control is difficult but can be influenced by the directing effects of substituents on the phenol ring. In this compound, the fluorine atom and the benzyloxy group can influence the electronic and steric properties of the aromatic ring, thereby directing the outcome of coupling reactions. The position of the fluorine atom, for example, can dictate the regioselectivity of arylation reactions. nih.gov While specific studies on the stereoselective coupling of this compound are not extensively documented, its potential as a substrate in such reactions is significant for creating complex chiral structures that are precursors to bioactive compounds and advanced materials.
Utilization in the Synthesis of Specific Organic Scaffolds and Chemical Probes
The distinct functional groups of this compound make it an important precursor for a variety of organic scaffolds and specialized chemical tools for research.
Fluorescent probes are indispensable tools for visualizing and detecting specific ions, molecules, and environmental changes within biological systems. The synthesis of these probes often relies on precursor molecules that can be systematically modified. Phenol derivatives are frequently used as the core of fluorescent probes because their hydroxyl group can modulate the electronic properties of the fluorophore, leading to changes in fluorescence upon interaction with an analyte. mdpi.comchemrxiv.orgresearchgate.net
This compound serves as a valuable scaffold for such probes. The phenolic hydroxyl group can act as a recognition site or be modified to control the fluorescence, often exhibiting a "turn-on" or "turn-off" response. mdpi.comnih.gov The electron-withdrawing fluorine atom can be used to fine-tune the photophysical properties of the resulting dye, such as its absorption and emission wavelengths. nih.gov Furthermore, the benzyloxy group acts as a stable protecting group for the phenol during multi-step synthesis and can be removed under specific conditions, or it can serve as a point of attachment for other molecular components. wikipedia.orgwiley.comchem-station.com This combination of features allows for the rational design of highly specific and sensitive fluorescent probes for various research applications.
In materials science, there is a continuous search for new polymers with enhanced properties such as thermal stability, chemical resistance, and specific electronic characteristics. Fluorinated polymers, in particular, are known for their excellent heat resistance, hydrophobicity, and low dielectric constants. nih.gov Phenolic resins are another important class of polymers used in a wide range of applications, from electronics to aerospace composites. researchgate.net
This compound is a promising monomer for the synthesis of novel fluorinated polymers. By incorporating this molecule into a polymer backbone, materials with improved thermal stability and modified hydrophobic properties can be created. researchgate.netresearchgate.net The presence of the fluorine atom enhances these characteristics due to the high strength of the carbon-fluorine bond. wikipedia.org The phenol and benzyloxy groups offer reactive sites for polymerization reactions, such as addition-condensation, allowing for the creation of fluorinated poly(arylene ether)s or denatured phenolic resins with tailored properties for high-performance applications. nih.govresearchgate.net
Understanding how ligands bind to receptors is a cornerstone of drug discovery and molecular biology. Chemical probes, including radiolabeled and fluorescent ligands, are essential for these investigations. labome.comeuropeanpharmaceuticalreview.com Receptor-ligand binding assays are powerful techniques for studying structure-activity relationships and validating drug targets. europeanpharmaceuticalreview.com
This compound provides a versatile core structure for designing such probes. Its framework can be chemically modified to create ligands with high affinity for specific receptors. The design of these probes often involves several key considerations:
Affinity and Specificity : The core structure can be elaborated with other chemical groups to ensure it binds tightly and specifically to the target receptor.
Labeling : The molecule is designed for easy incorporation of a detectable label. The fluorine atom can be substituted with the radioisotope fluorine-18 (B77423) for use in radioligand binding assays. labome.commerckmillipore.com
Functionality : The benzyloxy group can be strategically removed to reveal the phenolic hydroxyl group, which may be critical for hydrogen bonding interactions within the receptor's binding pocket. wiley.com
By leveraging its chemical functionality, this compound can be used to synthesize a library of chemical probes to investigate receptor binding kinetics and distribution without assessing the pharmacological effects. europeanpharmaceuticalreview.comescholarship.org
Application in Radiolabeling Chemistry for Research Tracers
The field of nuclear medicine heavily relies on radiolabeled molecules, or radiotracers, for diagnostic imaging techniques like Positron Emission Tomography (PET). Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical properties, including a convenient half-life of 109.8 minutes. nih.govtandfonline.com
The synthesis of ¹⁸F-labeled PET tracers often involves the introduction of the ¹⁸F atom in the final steps of a synthetic sequence. This is typically achieved through nucleophilic substitution, where a leaving group on a precursor molecule is replaced by the [¹⁸F]fluoride ion. nih.govopenmedscience.comnih.gov
This compound is an ideal precursor for this purpose. The existing non-radioactive fluorine atom (¹⁹F) on the aromatic ring can be replaced with ¹⁸F via nucleophilic aromatic substitution (SₙAr). For this reaction to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov Alternatively, other leaving groups such as nitro or trimethylammonium groups can be installed at the 2-position to facilitate the introduction of ¹⁸F.
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl during the radiolabeling process, as it is stable to the basic or acidic conditions often employed. chem-station.com After the radiolabeling step, this protecting group can be removed if a free phenol is required for the final tracer's biological activity. This modular approach, using a building block like this compound, simplifies the synthesis of complex ¹⁸F-labeled PET tracers for research in oncology, neurology, and cardiology. tandfonline.comrsc.org
Interactive Data Table: Strategies for ¹⁸F-Radiolabeling
| Labeling Strategy | Precursor Requirement | Typical Conditions | Advantage |
| Aliphatic Nucleophilic Substitution | Precursor with an aliphatic leaving group (e.g., tosylate, mesylate) | K[¹⁸F]F/Kryptofix, high temperature | High radiochemical yields for many tracers. nih.gov |
| Aromatic Nucleophilic Substitution | Activated aromatic ring with a good leaving group (e.g., -NO₂, -F, -NMe₃⁺) | High temperatures, polar aprotic solvent | Allows direct labeling of aromatic systems. nih.gov |
| Prosthetic Group Labeling | Precursor molecule with a functional group for coupling | Two-step process: label a small "building block," then couple it to the target molecule | Useful for sensitive molecules that cannot withstand harsh labeling conditions. tandfonline.comrsc.org |
Spectroscopic and Advanced Structural Characterization Techniques for 5 Benzyloxy 2 Fluorophenol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR can map out the carbon framework and the environment of specific atoms like hydrogen and fluorine.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
For 5-(Benzyloxy)-2-fluorophenol, one would expect distinct signals for the protons on the fluorophenol ring, the benzyloxy group's methylene (B1212753) protons (CH₂), and the protons of the benzyl (B1604629) group's phenyl ring.
Aromatic Protons: The protons on the 2-fluorophenol (B130384) ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns (splitting) would be determined by their position relative to the hydroxyl, fluorine, and benzyloxy substituents. The fluorine atom, being highly electronegative, would influence the chemical shifts of adjacent protons, and proton-fluorine coupling (J-coupling) would lead to further splitting of the signals.
Methylene Protons: The two protons of the benzyloxy methylene group (-O-CH₂-Ph) would typically appear as a sharp singlet around 5.0 ppm, as they are chemically equivalent and adjacent to an oxygen atom but not typically coupled to other protons.
Benzyl Phenyl Protons: The five protons on the benzyl group's phenyl ring would appear in the aromatic region, likely between 7.2 and 7.5 ppm.
In an analogue, 3-(Benzyloxy)-2-fluorophenol , the ¹H NMR spectrum (in CDCl₃) shows a complex multiplet for the five benzyl protons (7.34-7.44 ppm), a singlet for the methylene protons (5.14 ppm), and distinct signals for the three protons on the fluorophenol ring at 6.57, 6.63, and 6.89 ppm. amazonaws.com Another analogue, 5-(n-Decyloxy)-2-fluorophenol , displays aromatic protons at 6.36, 6.55, and 6.95 ppm, demonstrating how changes in the alkoxy group affect the electronic environment of the phenol (B47542) ring. amazonaws.com
Table 1: Representative ¹H NMR Data for this compound Analogues Data presented for illustrative purposes based on known analogues.
| Functional Group | Analogue Compound | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic H (Fluorophenol Ring) | 3-(Benzyloxy)-2-fluorophenol | 6.57-6.89 | m |
| Aromatic H (Fluorophenol Ring) | 5-(n-Decyloxy)-2-fluorophenol | 6.36-6.95 | m |
| Methylene H (-OCH₂-) | 3-(Benzyloxy)-2-fluorophenol | 5.14 | s |
| Aromatic H (Benzyl Ring) | 3-(Benzyloxy)-2-fluorophenol | 7.34-7.44 | m |
¹³C NMR for Carbon Skeleton and Functional Group Assignment
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its bonding and functional group. The large chemical shift range (0-220 ppm) minimizes signal overlap. nih.gov
For this compound, the spectrum would show:
Signals for the six carbons of the fluorophenol ring. The carbon directly bonded to the fluorine atom (C-F) would exhibit a large C-F coupling constant, appearing as a doublet. The carbons attached to the oxygen atoms (C-OH and C-OBn) would be shifted downfield.
A signal for the methylene carbon (-OCH₂) of the benzyloxy group, typically around 70 ppm.
Signals for the carbons of the benzyl group's phenyl ring.
The ¹³C NMR spectrum of 3-(Benzyloxy)-2-fluorophenol shows the methylene carbon at 71.4 ppm. The aromatic carbons appear between 107.0 and 147.2 ppm, with the carbon attached to fluorine showing a large coupling constant (d, J = 235 Hz) at 140.9 ppm. amazonaws.com Similarly, for 4-(2-Aminoethyl)-2-fluorophenol , the carbon bonded to fluorine resonates at 152.9 ppm with a large coupling constant (d, J = 240 Hz). amazonaws.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of polar, thermally labile molecules like this compound. nih.gov The ESI process transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear identification of the molecular ion. nih.gov For phenolic compounds, analysis is typically performed in negative ion mode, which facilitates the deprotonation of the acidic phenolic hydroxyl group to generate a prominent [M-H]⁻ ion. nih.gov
In a typical ESI-MS analysis of this compound, the compound would be expected to readily form an intense deprotonated molecular ion at an m/z corresponding to its molecular weight minus one proton. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of this precursor ion, would provide valuable structural information. Based on the analysis of analogous phenolic and ether compounds, a plausible fragmentation pathway can be predicted. nih.govnih.gov
Key fragmentation mechanisms for the [M-H]⁻ ion of this compound would likely include:
Loss of the benzyl group: Cleavage of the ether bond could result in the loss of a benzyl radical (C₇H₇•) or toluene (B28343) (C₇H₈), leading to a fluorophenoxide fragment ion.
Cleavage of the tropylium (B1234903) cation: A common pathway for benzyl ethers involves the formation and subsequent loss of a stable tropylium cation from the benzyl moiety.
Ring cleavages: Retro-Diels-Alder (RDA) reactions and other ring fissions on the fluorophenol core, characteristic of flavonoid and polyphenol fragmentation, can also occur, providing diagnostic ions that confirm the structure of the aromatic rings. ekb.eg
The resulting mass spectrum, with its specific parent ion and daughter fragments, serves as a molecular fingerprint for confirmation and identification.
| Ionization Mode | Expected Precursor Ion | Plausible Key Fragmentations (MS/MS) | Significance |
| Negative ESI | [M-H]⁻ | Cleavage of the C-O ether bond | Confirms molecular weight and core structure |
| Loss of benzyl or tropylium moiety | Identifies the benzyloxy substituent | ||
| Fission of the fluorophenol ring | Provides fingerprint for the phenolic portion |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures. mdpi.com It is particularly well-suited for the analysis of phenols in environmental, biological, or industrial samples. chula.ac.thnih.gov
Due to the polar nature of the hydroxyl group, phenolic compounds like this compound often require derivatization prior to GC analysis to improve their volatility and chromatographic peak shape, and to reduce tailing. epa.govnih.gov Common derivatization methods include methylation to form a more volatile methoxy (B1213986) derivative or reaction with reagents like pentafluorobenzyl bromide (PFBBr). epa.gov
In a typical workflow, a sample mixture would undergo extraction followed by derivatization. The derivatized extract is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. researchgate.net As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.
Identification of this compound in a mixture is achieved by comparing its retention time and mass spectrum with that of a known standard. nih.gov The mass spectrum provides definitive identification through its characteristic molecular ion and fragmentation pattern. However, a significant challenge in the GC-MS analysis of such compounds is the potential for co-elution, especially with positional isomers. chula.ac.thnih.gov Advanced techniques, such as using dual-column setups with different polarity phases or applying deconvolution algorithms to the mass spectral data, can effectively resolve these co-eluting compounds. epa.govresearchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of its chemical bonds. rjptonline.org The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the functional groups present. For this compound, the FT-IR spectrum is expected to display a combination of characteristic peaks that confirm its structure. nih.gov
The most prominent and diagnostic absorptions would include:
O-H Stretch (Phenolic): A strong and characteristically broad band in the 3200–3500 cm⁻¹ region, resulting from the stretching of the hydroxyl group, with its breadth due to hydrogen bonding. libretexts.org
Aromatic C-H Stretch: Multiple sharp, medium-intensity bands appearing above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂-) group of the benzyl moiety, appearing just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). vscht.cz
Aromatic C=C Bending: Several medium-to-strong intensity peaks in the 1450–1615 cm⁻¹ region, characteristic of the aromatic rings. libretexts.org
C-O-C Asymmetric Stretch (Aromatic Ether): A strong absorption band is expected between 1200 and 1300 cm⁻¹, which is typical for aryl ethers. spectroscopyonline.com
C-O Stretch (Phenolic): A strong band, often coupled with C-H in-plane bending, appears around 1200-1260 cm⁻¹.
C-F Stretch: A strong, distinct band in the 1000–1400 cm⁻¹ region, confirming the presence of the fluorine substituent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3500 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1615 | Medium to Strong |
| Aromatic Ether C-O-C | Asymmetric Stretch | 1200 - 1300 | Strong |
| Phenolic C-O | Stretch | 1200 - 1260 | Strong |
| Aromatic C-F | Stretch | 1000 - 1400 | Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a powerful complement to FT-IR. azooptics.com While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov The selection rules for the two techniques are different: IR activity requires a change in the molecule's dipole moment, whereas Raman activity requires a change in its polarizability. nih.govacs.org
This complementarity is highly valuable for analyzing this compound:
Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. Therefore, the symmetric "breathing" modes of the aromatic rings and C-C skeletal vibrations, which are often weak in the IR spectrum, would produce strong signals in the Raman spectrum. spectroscopyonline.com
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations typically show more pronounced intensity in Raman spectra compared to IR. spectroscopyonline.com
Polar vs. Non-Polar Groups: The polar O-H and C-O ether bonds that dominate the FT-IR spectrum will be less intense in the Raman spectrum. Conversely, the C=C bonds of the aromatic rings will be very strong.
By combining FT-IR and Raman data, a more complete vibrational profile of the molecule can be assembled, allowing for a confident assignment of all fundamental vibrational modes. kurouskilab.com
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. semanticscholar.org It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists in the solid state. uwaterloo.ca
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
For a molecule like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural data. While a structure for the specific title compound is not publicly available, analysis of closely related benzyloxy and fluorinated aromatic compounds allows for a detailed prediction of its key structural features. nih.govresearchgate.net
A crystal structure would reveal:
Molecular Conformation: The precise conformation of the flexible benzyloxy group would be determined, including the key C-O-C-C torsion angle, which dictates the orientation of the benzyl group relative to the fluorophenol ring. researchgate.net Studies on similar structures show this linkage often adopts an anti-type, extended conformation. nih.gov
Dihedral Angles: The analysis would quantify the planarity of the two aromatic rings and the dihedral angle between them. In related biphenyl-ether structures, the rings are typically twisted relative to each other. researchgate.net
Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-F, C-O, C=C) and angles would be obtained, confirming the molecular geometry. Fluorine substitution can subtly influence local geometry. mdpi.com
Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this molecule, strong O-H···O hydrogen bonds forming dimers or chains between the phenolic groups are expected. researchgate.net Weaker interactions, such as C-H···π stacking between the aromatic rings and potentially C-H···F interactions, would also play a crucial role in consolidating the crystal lattice. nih.gov
| Structural Parameter | Description | Expected Finding based on Analogues |
| C-O-C-C Torsion Angle | Defines the orientation of the benzyl group | Likely an extended, anti-type conformation (~170-180°) nih.govresearchgate.net |
| Dihedral Angle | The angle between the two aromatic rings | Rings are expected to be significantly twisted relative to each other |
| Primary Interaction | The strongest intermolecular force | O-H···O hydrogen bonding between phenol groups researchgate.net |
| Secondary Interactions | Other forces stabilizing the crystal packing | C-H···π interactions and π–π stacking nih.gov |
Analysis of Intermolecular Interactions and Supramolecular Features
The supramolecular architecture of this compound analogues is significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and π-stacking. X-ray crystallography studies on Schiff base derivatives of benzyloxy-phenol compounds reveal intricate networks that dictate their solid-state packing.
In the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, a notable feature is the presence of an intramolecular O—H⋯N hydrogen bond, which results in the formation of a stable S(6) ring motif. researchgate.netnih.gov This interaction is a common feature in related structures. The molecules in the crystal are further linked by intermolecular C—H⋯O hydrogen bonds, creating zigzag chains. researchgate.netnih.gov These chains are interconnected through C—H⋯π and π–π stacking interactions, with an inter-centroid distance of approximately 3.705 Å, forming extensive slab-like structures. researchgate.netnih.gov
Similarly, analysis of (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol shows that while intramolecular hydrogen bonds are present, the crystal packing is dominated by C—H⋯π interactions, which organize the molecules into slabs. nih.gov Another analogue, (E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate, forms inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These dimers are then linked by a combination of C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov
Research on N-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines highlights how the introduction of a nitroso group leads to polarized molecular-electronic structures. researchgate.net This polarization enhances charge-assisted hydrogen bonding, leading to diverse supramolecular assemblies, including finite zero-dimensional structures, one-dimensional chains, and complex three-dimensional networks. researchgate.net These interactions often involve N—H⋯N and N—H⋯O hydrogen bonds, and in some cases, N—H⋯π(arene) interactions contribute to the formation of chains. researchgate.net
These studies collectively demonstrate that the interplay of various weak interactions, including conventional hydrogen bonds, C—H⋯π, and π–π stacking, governs the supramolecular features of benzyloxy-phenol analogues. The specific nature of the substituents on the aromatic rings modulates these interactions, leading to a rich diversity of crystal packing arrangements.
Table 1: Key Intermolecular Interactions in this compound Analogues
| Compound Analogue | Intramolecular Interactions | Intermolecular Interactions | Resulting Supramolecular Feature | Reference |
|---|---|---|---|---|
| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | O—H⋯N hydrogen bond [S(6) ring motif] | C—H⋯O hydrogen bonds, C—H⋯π interactions, π–π stacking | Zigzag chains forming slabs | researchgate.netnih.gov |
| (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol | O—H⋯O hydrogen bond [S(6) ring motif] | C—H⋯π interactions | Slabs parallel to the (001) plane | nih.gov |
| (E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate | N⁺—H⋯O⁻ charge-assisted hydrogen bond [S(6) ring motif] | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, C—H⋯π interactions | Inversion dimers forming columns | nih.gov |
| 2-Amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine | Not specified | Asymmetric three-centre N—H⋯(N,O) hydrogen bond, N—H⋯π(arene) interaction | Chains | researchgate.net |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives. Methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and column chromatography are routinely employed to monitor reaction progress, assess purity, and isolate the final product.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions involving this compound. rochester.edu The principle relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (eluent). rochester.eduyoutube.com
During a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. rochester.edu The plate is developed in a chamber containing a suitable eluent system. As the solvent moves up the plate, the starting material and the product travel at different rates, resulting in distinct spots with different retention factor (Rf) values. rochester.eduresearchgate.net The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. researchgate.net Visualization is typically achieved under a UV lamp, as aromatic compounds like this compound are UV-active. nih.gov
For reactions involving benzyloxy-phenyl precursors, various eluent systems have been reported. For instance, in the synthesis of related iodonium (B1229267) ylides, a mixture of 8% methanol (B129727) in dichloromethane (B109758) was used for TLC analysis. rsc.org The choice of eluent is critical and is often determined empirically to achieve an Rf value of 0.3-0.4 for the key reactant, ensuring optimal separation. rochester.edu
Table 2: Examples of TLC Conditions for Reaction Monitoring of Related Compounds
| Reaction Type | Stationary Phase | Eluent (Mobile Phase) | Visualization | Reference |
|---|---|---|---|---|
| Synthesis of λ3-iodane derivatives | Silica Gel | 8% Methanol in Dichloromethane | UV light, Iodine staining | rsc.org |
| Metallation of Porphyrins | Silica Gel | Dichloromethane (CH₂Cl₂) | Visual (color change) | researchgate.net |
| Oxidation of Carbamazepine | Silica Gel with F₂₅₄ indicator | Ethyl Acetate | Not specified | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity and, if applicable, the enantiomeric excess of this compound. heraldopenaccess.us
Purity Determination: For purity assessment, reversed-phase HPLC is the most common method. iaea.org In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). nih.gov A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. nih.goviaea.org The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. mdpi.com A UV detector is commonly used, as the aromatic rings in the molecule absorb UV light. nih.gov For the analysis of related fluorophenols, C18 columns with methanol/water or acetonitrile/water gradients have proven effective. nih.gov
Table 3: HPLC Conditions for Purity Analysis of Related Phenolic Compounds
| Compound Type | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 4-[¹⁸F]Fluorophenol | Phenomenex Luna 5 μm C18 | Methanol/Water or Acetonitrile/Water | UV/Vis | nih.gov |
| Fluorophenols | Kanto Mightysil RP-18 | Water/Acetonitrile (2:8) | Not specified | amazonaws.com |
| Chlorophenols | ODS (C18) | 43.7 mM Acetic acid with 40% Acetonitrile | UV | jcsp.org.pk |
| [¹⁸F]Fluoromisonidazole | C18 | Water and Acetonitrile (gradient) | UV | iaea.org |
Enantiomeric Excess Determination: If this compound or its derivatives are synthesized in a chiral form, HPLC is the method of choice for determining the enantiomeric excess (ee). heraldopenaccess.us This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of compounds. nih.gov The separation can be performed in normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic modes. nih.govsigmaaldrich.com The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.es The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. researchgate.net
Table 4: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separations by HPLC
| CSP Class | Specific Selector Example | Typical Analytes | Reference |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of pharmaceuticals | nih.gov |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of pharmaceuticals | nih.gov |
| Protein-based | α₁-acid glycoprotein (B1211001) (AGP) | Basic and acidic drugs | nih.gov |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Polar, ionizable, and neutral compounds | sigmaaldrich.com |
| Crown Ether-based | Crownpak CR(+) | Primary amine compounds | nih.gov |
Column Chromatography for Purification
Column chromatography is the standard laboratory technique for purifying multigram quantities of this compound from reaction byproducts and unreacted starting materials. youtube.com This method operates on the same principle as TLC but on a preparative scale. youtube.com
The most common stationary phase for the purification of moderately polar organic compounds is silica gel (typically 230-400 mesh for flash chromatography). nih.govamazonaws.com The crude product mixture is loaded onto the top of a packed silica gel column. youtube.com A carefully selected eluent, or solvent system, is then passed through the column. cup.edu.cn The components of the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase. cup.edu.cn Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined. youtube.com
The selection of the eluent system is critical for successful separation and is typically optimized using TLC first. youtube.com For fluorophenol compounds, mixtures of nonpolar and polar solvents, such as hexanes and ethyl acetate, are commonly used. amazonaws.com The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column. rsc.org
Table 5: Example Solvent Systems for Column Chromatography Purification
| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |
|---|---|---|---|
| Fluorophenols | Silica Gel | Hexanes–Ethyl Acetate (gradient from 5:1 to 3:1) | amazonaws.com |
| Polycyclic Aromatic Hydrocarbons | Silica Gel-Alumina (1:1) | Petroleum Ether:Dichloromethane (various ratios) | cup.edu.cn |
| Plant Pigments (Xanthophylls, Chlorophylls) | Silica Gel | Petroleum Ether/Acetone (90:10) | rsc.org |
Table of Compounds Mentioned
Computational and Theoretical Chemistry Studies on 5 Benzyloxy 2 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it a valuable tool for studying organic molecules. windows.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). dergipark.org.trhealthinformaticsjournal.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. upb.ro
For instance, in a study on p-halophenols using the B3LYP/6-311G(d,p) method, the following electronic properties were determined, which illustrate the type of data obtained from DFT calculations. imist.ma
Interactive Data Table: Electronic Properties of p-Halophenols (Illustrative Example)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| p-fluorophenol | -6.8453 | -1.1289 | 5.7164 |
| p-chlorophenol | -6.9531 | -1.2218 | 5.7313 |
| p-bromophenol | -6.8725 | -1.1937 | 5.6788 |
This table presents data for p-halophenols as an illustrative example of typical values derived from DFT calculations. imist.ma The specific values for 5-(Benzyloxy)-2-fluorophenol would require a dedicated computational study.
Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of a molecule. nih.gov Red-colored areas on an MEP map indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), prone to nucleophilic attack. dergipark.org.tr
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though they are typically more computationally demanding than DFT. nih.gov
High-accuracy ab initio calculations are particularly useful for determining fundamental properties like bond dissociation energies and reaction activation energies with precision that can rival experimental measurements. For example, studies on phenol (B47542) and its chlorinated derivatives have demonstrated the accuracy of methods like QCISD(T) (Quadratic Configuration Interaction with Single and Double excitations, including a Triples correction). nih.gov The calculated bond dissociation energy for the phenolic O-H bond in phenol was found to be in excellent agreement with experimental values. nih.gov Similarly, reaction energies for hydrogen abstraction from phenol, calculated using high-level ab initio methods, showed strong concordance with experimental data. nih.gov These methods could be applied to this compound to achieve a highly accurate characterization of its bond energies and reaction pathways.
From the HOMO and LUMO energies obtained through quantum chemical calculations, several global chemical descriptors can be derived to quantify a molecule's stability and reactivity. nih.gov These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions.
Key global chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / η)
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ) imist.ma
A high value of chemical hardness and a low value of softness are associated with greater molecular stability. upb.ro The electrophilicity index helps to classify molecules as strong or weak electrophiles. researchgate.net
Interactive Data Table: Global Reactivity Descriptors for p-Halophenols (Illustrative Example)
| Descriptor | p-fluorophenol | p-chlorophenol | p-bromophenol |
| Ionization Potential (I) (eV) | 6.8453 | 6.9531 | 6.8725 |
| Electron Affinity (A) (eV) | 1.1289 | 1.2218 | 1.1937 |
| Electronegativity (χ) (eV) | 3.9871 | 4.0874 | 4.0331 |
| Chemical Hardness (η) (eV) | 2.8582 | 2.8656 | 2.8394 |
| Chemical Softness (S) (eV⁻¹) | 0.3498 | 0.3489 | 0.3521 |
| Electrophilicity Index (ω) (eV) | 1.1572 | 1.2000 | 1.1367 |
This table is based on calculations for p-halophenols and serves to illustrate the typical values obtained for these descriptors. imist.ma A specific study on this compound is required for its precise values.
Prediction of Spectroscopic Properties through Theoretical Models
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the structural confirmation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for calculating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical spectra serve as a valuable reference to aid in the interpretation of experimental data.
The process involves optimizing the molecular geometry of the compound and then performing frequency and NMR calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net For IR spectra, the calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental results. esisresearch.org For instance, the calculated IR spectrum would predict characteristic vibrational modes, such as O-H stretching of the phenolic group, C-O-C stretching of the benzyl (B1604629) ether, and vibrations associated with the fluorinated aromatic ring.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations provide insights into the electronic environment of each nucleus, helping to assign the signals observed in experimental NMR spectra. The accuracy of these predictions is generally high, making them a reliable tool in the structural analysis of complex organic molecules. researchgate.net
Table 1: Representative Predicted Vibrational Modes for a Substituted Phenol Structure This table is illustrative and based on general frequency ranges for the functional groups present in this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3200-3600 |
| C-H Stretch | Aromatic | 3000-3100 |
| C-H Stretch | Aliphatic (CH₂) | 2850-2960 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O Stretch | Ether (Aryl-O-CH₂) | 1200-1275 |
| C-O Stretch | Phenol | 1180-1260 |
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of molecules and predicting their electronic absorption spectra (UV-Vis). respectprogram.orgresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govacs.org
For fluorophenol derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP, have been shown to accurately predict the energies of the lowest-energy transitions (S₀ → S₁), which correspond to the absorption maxima (λₘₐₓ). nih.govacs.orgresearchgate.net These transitions in phenolic compounds are typically of a π → π* nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Studies on related fluorophenols have demonstrated good correlation between TD-DFT predicted transition energies and experimental observations. nih.govresearchgate.net Such analyses are crucial for understanding the photophysical properties of this compound and how its structural features influence its interaction with light.
Investigation of Reaction Mechanisms and Catalytic Processes
Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, particularly the structures of transition states and the magnitudes of activation energy barriers. Computational chemistry allows for the precise location of transition states, which are first-order saddle points on the potential energy surface, connecting reactants to products.
For reactions involving substituted phenols, computational methods can be used to model various transformations, such as electrophilic aromatic substitution or O-alkylation. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This provides critical information about the reaction kinetics and feasibility. For example, in studies of photochemical rearrangements of substituted phenols, computational analysis of arenium ion intermediates and their subsequent electrocyclization pathways helps to elucidate the reaction mechanism. nih.gov While a specific transition state analysis for this compound was not found, these established methodologies are directly applicable to investigate its reactivity.
Organocatalysis has emerged as a major field in synthetic chemistry, and computational studies have been instrumental in understanding how small organic molecules catalyze reactions. nih.govmdpi.com Phenols, and particularly fluorophenols, can act as hydrogen-bond donor catalysts, activating electrophiles by forming a hydrogen bond with groups like carbonyls or imines.
Computational models can elucidate the nature and strength of these non-covalent interactions. For a system potentially involving this compound as a catalyst, DFT calculations could be used to model the catalyst-substrate complex. This would reveal how the phenolic -OH group interacts with the substrate and how this interaction lowers the activation energy of the reaction. Furthermore, in synergistic systems where a hydrogen-bond donor works in concert with another catalyst (like a halogen-bond donor or a Brønsted base), computational studies can unravel the complex interplay between the different catalytic species. chemrxiv.org These theoretical insights are vital for the rational design and optimization of new organocatalytic systems. nih.gov
Structure-Activity Relationship (SAR) Studies using Computational Approaches (focusing on chemical transformations)
Computational Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity or properties. oncodesign-services.com Instead of focusing on biological activity, this approach can be applied to understand how modifications to a chemical structure influence its behavior in chemical transformations. nih.govacs.orgjst.go.jp
For this compound, key molecular descriptors can be calculated using DFT to build an SAR model for its reactivity. These descriptors provide quantitative insights into the molecule's properties. imist.ma
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity. imist.ma
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for reactive encounters.
Atomic Charges: Calculating the partial charges on each atom can further pinpoint reactive sites.
By computationally analyzing a series of related fluorophenol derivatives, correlations can be drawn between these calculated descriptors and experimentally observed reaction rates or selectivities. This in silico approach allows for the prediction of reactivity for new, unsynthesized compounds, guiding synthetic efforts. oncodesign-services.com
Table 2: Key Computational Descriptors for Chemical Reactivity SAR
| Descriptor | Definition | Relevance to Chemical Transformations |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character; higher energy suggests greater reactivity as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character; lower energy suggests greater reactivity as an electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap generally implies higher chemical reactivity and lower kinetic stability. imist.ma |
Multivariate Linear Regression (MLR) for Identifying Key Descriptors
Multivariate Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable and one or more independent variables. In the context of computational chemistry and Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, MLR is employed to identify which molecular descriptors are most influential in determining a particular property of a molecule. dergipark.org.tr
For this compound, a hypothetical MLR study could be conducted to predict a specific property, such as its lipophilicity (logP) or electronic properties, based on a set of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.
Key Molecular Descriptors for this compound:
A comprehensive analysis would involve the calculation of a wide array of descriptors. Some of the key descriptors that would likely be considered in an MLR model for this compound are presented in Table 1.
Table 1: Hypothetical Key Molecular Descriptors for an MLR Study of this compound This table presents a hypothetical set of descriptors that would be relevant in an MLR analysis. The values are illustrative and not based on actual calculations.
| Descriptor Category | Descriptor Name | Hypothetical Value | Potential Influence on Properties |
|---|---|---|---|
| Constitutional | Molecular Weight | 218.23 g/mol | Overall size and mass |
| Number of Aromatic Rings | 2 | Contributes to π-π stacking and electronic properties | |
| Topological | Wiener Index | 125 | Branching and compactness of the molecule |
| Balaban Index | 2.89 | Molecular connectivity and shape | |
| Geometric | Molecular Surface Area | 250 Ų | Interactions with solvents and biological macromolecules |
| Molecular Volume | 200 ų | Steric effects and packing in condensed phases | |
| Electrostatic | Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
| Partial Charge on Oxygen (Phenolic) | -0.6 e | Hydrogen bonding capability | |
| Quantum-Chemical | HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
An MLR model would take the form of:
Property = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where the coefficients (β) would indicate the weight and direction of each descriptor's influence on the property being predicted. Identifying the most statistically significant descriptors provides a deeper understanding of the structure-property relationships for this compound and its analogues.
Design of Novel Chemical Entities Based on Predicted Properties (excluding specific biological activities)
The insights gained from identifying key molecular descriptors can be leveraged to design novel chemical entities with tailored properties. Using the this compound structure as a scaffold, modifications can be systematically introduced to modulate its physicochemical characteristics. This scaffold-based design approach is a common strategy in materials science and drug discovery. nih.gov
The design process would focus on altering properties such as solubility, melting point, electronic properties, and crystal packing, without targeting a specific biological activity. For instance, to enhance the thermal stability of a material based on this scaffold, modifications that increase intermolecular interactions could be explored.
Strategies for Designing Novel Entities:
Substitution on the Phenyl Rings: Introducing different functional groups (e.g., alkyl, halogen, nitro) at various positions on either the fluorophenol or the benzyl ring would alter the electronic distribution, dipole moment, and steric profile of the molecule.
Modification of the Ether Linkage: Replacing the ether oxygen with a sulfur (thioether) or an amine group could significantly change the geometry and electronic properties of the scaffold.
Extension of the Benzyloxy Group: Incorporating additional aromatic rings or extending the alkyl chain of the benzyl group could influence properties related to molecular size and shape.
Table 2 presents a hypothetical design matrix for novel chemical entities based on the this compound scaffold, along with the predicted changes in key properties.
Table 2: Hypothetical Design of Novel Chemical Entities and Predicted Property Modulation This table illustrates how modifications to the this compound scaffold could be expected to influence its properties. The predicted changes are qualitative.
| Modification to Scaffold | Predicted Change in Dipole Moment | Predicted Change in Molecular Surface Area | Predicted Change in HOMO-LUMO Gap |
|---|---|---|---|
| Addition of a nitro group to the benzyl ring | Increase | Increase | Decrease |
| Replacement of fluorine with chlorine | Minor Change | Minor Increase | Minor Decrease |
| Replacement of ether oxygen with sulfur | Decrease | Minor Increase | Decrease |
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. upb.ro Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit notable NLO properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO response of a molecule. imist.ma
For this compound, computational studies can be used to calculate key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation.
Theoretical investigations of similar fluorophenol-containing molecules have shown that the electronic properties and NLO response can be tuned by the nature and position of substituents. upb.ro The presence of the electron-withdrawing fluorine atom and the electron-donating benzyloxy group in this compound suggests a potential for intramolecular charge transfer, which is a key feature for enhancing NLO properties.
A hypothetical summary of calculated NLO properties for this compound is presented in Table 3.
Table 3: Hypothetical Calculated Non-Linear Optical Properties of this compound This table provides illustrative values for NLO properties that would be obtained from computational studies.
| Property | Symbol | Hypothetical Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | 2.8 | Debye |
| Mean Linear Polarizability | <α> | 25 x 10⁻²⁴ | esu |
| Anisotropy of Polarizability | Δα | 15 x 10⁻²⁴ | esu |
Thermodynamic Parameter Determination at Various Temperatures
Computational chemistry methods, particularly DFT, can be used to calculate various thermodynamic parameters of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov Furthermore, the temperature dependence of these parameters can be investigated by performing calculations at different temperatures. This information is crucial for understanding the stability and reactivity of a compound under varying thermal conditions.
For this compound, these calculations would typically be performed using a statistical mechanics approach based on the vibrational frequencies obtained from a frequency calculation. The standard thermodynamic functions can then be computed at a range of temperatures.
Table 4 presents a hypothetical set of calculated thermodynamic parameters for this compound at different temperatures.
Table 4: Hypothetical Temperature Dependence of Thermodynamic Parameters for this compound This table shows illustrative data on how the thermodynamic properties of the compound might vary with temperature, as predicted by computational methods.
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |
|---|---|---|---|
| 298.15 | -50.2 | 105.8 | -81.7 |
| 400 | -48.5 | 115.2 | -94.6 |
| 500 | -46.7 | 123.5 | -108.5 |
These theoretical studies provide a powerful framework for understanding the fundamental chemical and physical properties of this compound, guiding further experimental work and the rational design of new materials.
Future Research Directions and Potential Areas of Exploration for 5 Benzyloxy 2 Fluorophenol
Development of Novel and Efficient Synthetic Routes
While established methods for the synthesis of fluorophenols exist, the development of more efficient, sustainable, and scalable routes to 5-(benzyloxy)-2-fluorophenol remains a key area of interest. Conventional approaches often involve multi-step sequences that may suffer from limitations such as the use of hazardous reagents or the generation of significant waste.
Exploration of Undiscovered Reactivity Pathways
The interplay between the electron-donating benzyloxy group and the electron-withdrawing fluorine atom on the phenolic ring of this compound suggests a rich and potentially underexplored reactivity profile. The fluorine atom can influence the acidity of the phenolic hydroxyl group and direct the regioselectivity of electrophilic aromatic substitution reactions.
Systematic studies are needed to map out its reactivity with a diverse range of electrophiles and nucleophiles. Investigating its behavior in reactions such as nitration, halogenation, acylation, and various coupling reactions will provide a more comprehensive understanding of its synthetic utility. Uncovering novel transformations, potentially involving the activation of the C-F bond or unique rearrangements, could lead to the discovery of new synthetic methodologies and the creation of previously inaccessible molecular scaffolds.
Expansion of its Role as a Key Intermediate in Complex Molecule Synthesis
The structural motifs present in this compound make it a valuable building block for the synthesis of more complex and potentially biologically active molecules. The phenolic hydroxyl group provides a handle for further functionalization, while the benzyloxy group can serve as a protecting group that can be selectively removed later in a synthetic sequence.
There is significant potential to utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. For example, it could serve as a precursor for the synthesis of fluorinated analogues of natural products or existing drugs, which may exhibit enhanced biological activity or improved pharmacokinetic properties. Its application in the construction of complex heterocyclic systems and macrocycles is another promising avenue for exploration. A patent has already described the use of a related compound, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, as an intermediate in the synthesis of bazedoxifene, highlighting the potential of this structural class in drug discovery google.com.
Advanced Spectroscopic Characterization of Novel Derivatives
As new derivatives of this compound are synthesized, their thorough characterization using advanced spectroscopic techniques will be crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy will provide detailed information about their molecular structure and purity.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguously assigning the complex spectra of novel derivatives. High-resolution mass spectrometry will confirm their elemental composition. Furthermore, techniques like X-ray crystallography could provide definitive three-dimensional structural information for crystalline derivatives, offering insights into their solid-state packing and intermolecular interactions. This comprehensive spectroscopic data will be invaluable for understanding the structure-property relationships of these new compounds.
Deeper Insights from Multiscale Computational Modeling
Computational chemistry offers a powerful tool to complement experimental studies and provide deeper insights into the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic data, which can aid in the interpretation of experimental results.
Molecular dynamics simulations can be used to study the conformational preferences of flexible derivatives and their interactions with solvents or biological macromolecules. Computational modeling can also be used to predict reaction pathways and transition states, providing a theoretical framework for understanding the observed reactivity and for designing new reactions. These computational studies can accelerate the discovery process by prioritizing promising synthetic targets and experimental conditions. For instance, computational evaluation of redox behavior and other physicochemical characteristics can be performed to understand the electronic properties of such phenolic compounds researchgate.net.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability. nih.govrsc.orgnih.gov The integration of the synthesis of this compound and its derivatives with flow chemistry platforms could lead to more efficient and reproducible manufacturing processes.
Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of derivatives for biological screening. vapourtec.com This high-throughput approach can significantly accelerate the drug discovery and development process. The development of robust and efficient flow chemistry protocols for the synthesis and functionalization of this compound represents a significant opportunity for future research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(Benzyloxy)-2-fluorophenol, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as selective protection of hydroxyl groups, fluorination, and benzyl ether formation. For example, benzyloxy groups can be introduced via nucleophilic substitution using benzyl bromide under alkaline conditions. Reaction conditions (e.g., temperature, catalyst choice) should be optimized to minimize side products. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity . Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can improve purity.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm aromatic proton environments and benzyloxy group integration. ¹⁹F NMR is critical for verifying fluorine substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₃H₁₁FO₂).
- HPLC: Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the benzyloxy and fluorine substituents in this compound's bioactivity?
- Methodological Answer: Synthesize analogs with variations in substituent positions (e.g., 4-benzyloxy vs. 5-benzyloxy isomers) or substituent replacements (e.g., replacing fluorine with chlorine). Test these analogs in bioassays (e.g., antimicrobial or enzyme inhibition assays). For example, highlights that fluorine enhances lipophilicity and metabolic stability, while benzyloxy groups may influence target binding through hydrophobic interactions. Compare results with structurally related compounds like 4-(3-Benzyloxyphenyl)-2-fluorophenol to isolate substituent effects .
Q. What computational methods are effective in predicting the interaction mechanisms of this compound with biological targets like enzymes or receptors?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the phenol group and π-π stacking with the benzyloxy moiety.
- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100 ns simulations in explicit solvent).
- Quantum Mechanical (QM) Calculations: Evaluate electronic effects of fluorine substitution on reactivity. These methods align with studies on similar fluorophenol derivatives in , where metabolite interactions were predicted .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer:
- Standardize Assay Conditions: Control variables like solvent (DMSO concentration), pH, and cell lines/microbial strains.
- Verify Compound Integrity: Re-characterize the compound using NMR and MS to rule out degradation or impurities.
- Comparative Analysis: Cross-reference with analogs (e.g., 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid in ) to identify substituent-dependent trends. Contradictions may arise from differences in fluorine’s electron-withdrawing effects or steric hindrance from the benzyloxy group .
Additional Advanced Questions
Q. What strategies mitigate steric and electronic challenges during derivatization of this compound for drug discovery?
- Methodological Answer:
- Protection/Deprotection: Temporarily protect the phenol group using tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during alkylation or acylation.
- Directed Metalation: Utilize directing groups (e.g., boronic esters) for regioselective functionalization of the aromatic ring. This approach is validated in for Suzuki-Miyaura coupling of benzyloxy-containing compounds .
Q. How does the fluorine atom influence the photostability and electronic properties of this compound compared to non-fluorinated analogs?
- Methodological Answer: Fluorine’s electronegativity increases the compound’s oxidative stability and alters its UV absorption profile. Conduct UV-Vis spectroscopy to compare λmax shifts with non-fluorinated analogs. Computational studies (e.g., density functional theory, DFT) can quantify charge distribution changes. emphasizes fluorine’s role in enhancing stability and directing electrophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
